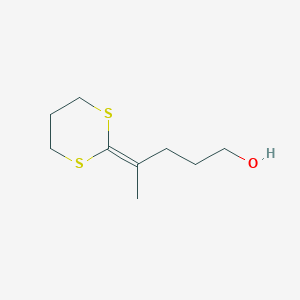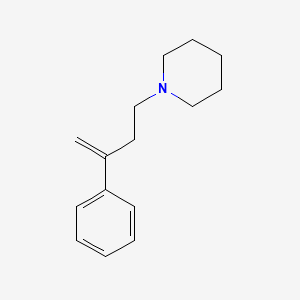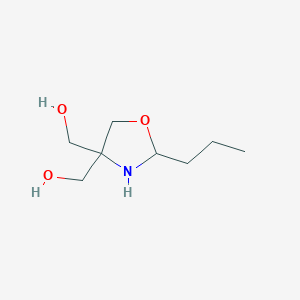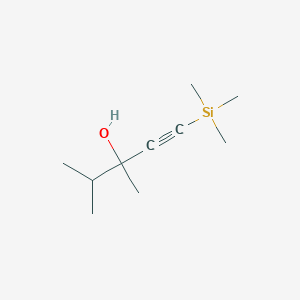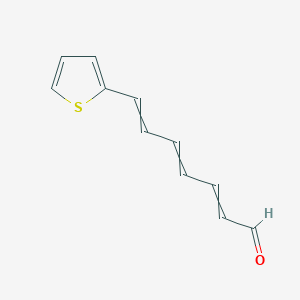
7-(Thiophen-2-YL)hepta-2,4,6-trienal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Thiophen-2-YL)hepta-2,4,6-trienal is a chemical compound that features a thiophene ring attached to a hepta-2,4,6-trienal chain. Thiophene is a five-membered aromatic ring containing a sulfur atom, which is known for its stability and aromaticity. The compound’s structure allows it to participate in various chemical reactions, making it a valuable subject of study in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Thiophen-2-YL)hepta-2,4,6-trienal typically involves the formation of the hepta-2,4,6-trienal chain followed by the introduction of the thiophene ring. One common method is the condensation reaction between a thiophene derivative and a hepta-2,4,6-trienal precursor. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using automated reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity. The compound is then purified through techniques such as distillation or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
7-(Thiophen-2-YL)hepta-2,4,6-trienal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated thiophene derivatives.
Applications De Recherche Scientifique
7-(Thiophen-2-YL)hepta-2,4,6-trienal has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in drug development.
Mécanisme D'action
The mechanism of action of 7-(Thiophen-2-YL)hepta-2,4,6-trienal involves its interaction with various molecular targets. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the aldehyde group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene: A simpler structure with a five-membered sulfur-containing ring.
Hepta-2,4,6-trienal: Lacks the thiophene ring but has a similar trienal chain.
Thiophene-2-carboxaldehyde: Contains a thiophene ring with an aldehyde group at the 2-position.
Uniqueness
7-(Thiophen-2-YL)hepta-2,4,6-trienal is unique due to its combination of a thiophene ring and a hepta-2,4,6-trienal chain, which imparts distinct chemical reactivity and potential biological activities. This dual functionality makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
111260-65-2 |
|---|---|
Formule moléculaire |
C11H10OS |
Poids moléculaire |
190.26 g/mol |
Nom IUPAC |
7-thiophen-2-ylhepta-2,4,6-trienal |
InChI |
InChI=1S/C11H10OS/c12-9-5-3-1-2-4-7-11-8-6-10-13-11/h1-10H |
Clé InChI |
LKLWJCRDVBDSIJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C=CC=CC=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrole, 1-[(4-nitrophenyl)methyl]-](/img/structure/B14318958.png)
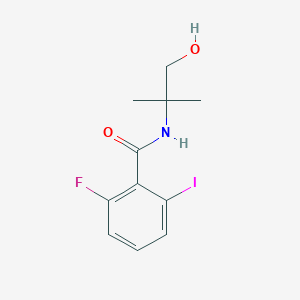
![1H-imidazo[4,5-g]quinazoline-4,8,9(5H)-trione](/img/structure/B14318975.png)
![N''-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]guanidine](/img/structure/B14318980.png)
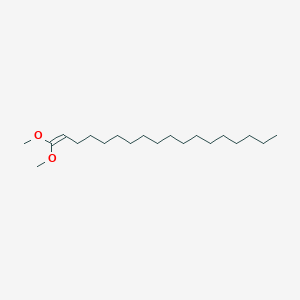

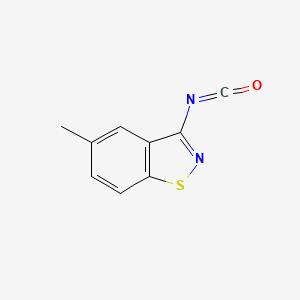
![Cyclopentanone, 2,5-bis[(3,4-dimethoxyphenyl)methylene]-, (E,E)-](/img/structure/B14319008.png)
